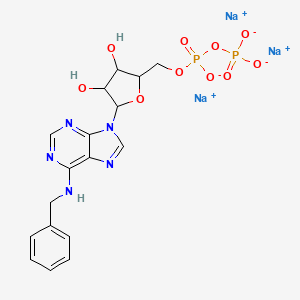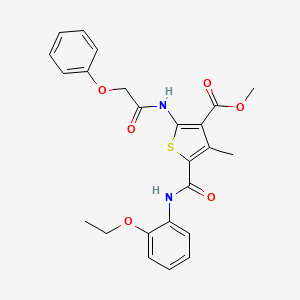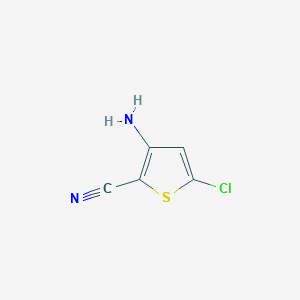
Tert-butyl (3-(4-amino-2-(oxazol-5-yl)phenyl)prop-2-yn-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamato de terc-butilo (3-(4-amino-2-(oxazol-5-il)fenil)prop-2-in-1-il): es un complejo compuesto orgánico que presenta un grupo carbamato de terc-butilo unido a un anillo fenilo sustituido con un grupo oxazol y un grupo amino.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis del carbamato de terc-butilo (3-(4-amino-2-(oxazol-5-il)fenil)prop-2-in-1-il) típicamente involucra reacciones orgánicas de múltiples pasos. Un enfoque común es comenzar con la preparación del anillo oxazol, seguido de la introducción del grupo amino y el grupo prop-2-in-1-il. El paso final implica la unión del grupo carbamato de terc-butilo. Las condiciones de reacción a menudo incluyen el uso de reacciones de acoplamiento cruzado catalizadas por paladio, como el acoplamiento de Suzuki-Miyaura, que son conocidas por su eficiencia y condiciones suaves .
Métodos de producción industrial: La producción industrial de este compuesto probablemente implicaría rutas sintéticas similares, pero a mayor escala. La optimización de las condiciones de reacción, como la temperatura, el solvente y los catalizadores, es crucial para maximizar el rendimiento y la pureza. La química de flujo continuo podría emplearse para mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo amino, lo que lleva a la formación de derivados nitroso o nitro.
Reducción: Las reacciones de reducción pueden convertir el anillo oxazol en oxazolina u otras formas reducidas.
Sustitución: El anillo fenilo y el grupo oxazol pueden participar en reacciones de sustitución electrofílica y nucleofílica.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Los reactivos como los halógenos (cloro, bromo) y los nucleófilos (aminas, tioles) se emplean comúnmente.
Productos principales:
Oxidación: Derivados nitroso o nitro.
Reducción: Derivados de oxazolina.
Sustitución: Varios derivados de fenilo y oxazol sustituidos.
Aplicaciones Científicas De Investigación
Química: El compuesto se utiliza como intermedio en la síntesis de moléculas más complejas, particularmente en el desarrollo de fármacos y agroquímicos.
Biología: En la investigación biológica, sirve como bloque de construcción para la síntesis de moléculas bioactivas que pueden utilizarse en el descubrimiento y desarrollo de fármacos.
Industria: En el sector industrial, puede utilizarse en la producción de materiales avanzados, como polímeros y recubrimientos, debido a sus propiedades estructurales únicas.
Mecanismo De Acción
El mecanismo de acción del carbamato de terc-butilo (3-(4-amino-2-(oxazol-5-il)fenil)prop-2-in-1-il) involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo oxazol puede participar en enlaces de hidrógeno e interacciones π-π, mientras que el grupo amino puede formar enlaces iónicos con sitios cargados negativamente en la molécula diana. Estas interacciones pueden modular la actividad del objetivo, lo que lleva al efecto biológico o químico deseado .
Comparación Con Compuestos Similares
Compuestos Similares:
- Carbamato de terc-butilo (1-oxo-1-fenilhex-5-in-2-il)
- Carbamato de terc-butilo 4-[4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)fenil]
- Tetrafluoroborato de 5,7-di-terc-butil-3-fenilbenzo[d]oxazol-3-io
Comparación: En comparación con estos compuestos similares, el carbamato de terc-butilo (3-(4-amino-2-(oxazol-5-il)fenil)prop-2-in-1-il) es único debido a la presencia del anillo oxazol y el grupo prop-2-in-1-il. Estas características estructurales confieren una reactividad química y una actividad biológica distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones .
Propiedades
Fórmula molecular |
C17H19N3O3 |
|---|---|
Peso molecular |
313.35 g/mol |
Nombre IUPAC |
tert-butyl N-[3-[4-amino-2-(1,3-oxazol-5-yl)phenyl]prop-2-ynyl]carbamate |
InChI |
InChI=1S/C17H19N3O3/c1-17(2,3)23-16(21)20-8-4-5-12-6-7-13(18)9-14(12)15-10-19-11-22-15/h6-7,9-11H,8,18H2,1-3H3,(H,20,21) |
Clave InChI |
NNGQAZYKAAMMSO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC#CC1=C(C=C(C=C1)N)C2=CN=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


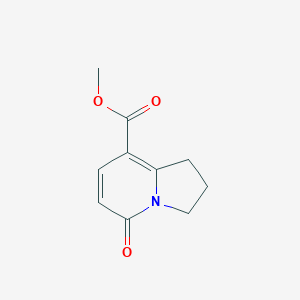
![1-[3-(5-Bromo-pentyloxy)-phenyl]-ethanone](/img/structure/B12075895.png)
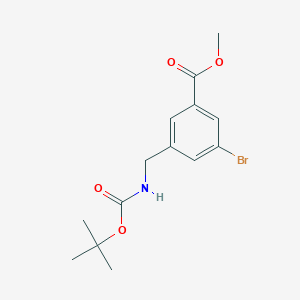
![5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol](/img/structure/B12075899.png)
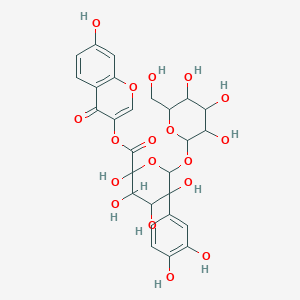
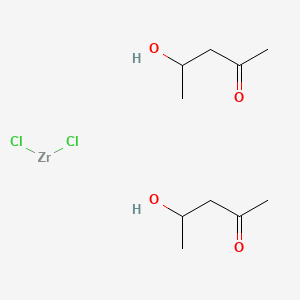
![5-Fluoro-N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-methoxy-benzamide](/img/structure/B12075916.png)
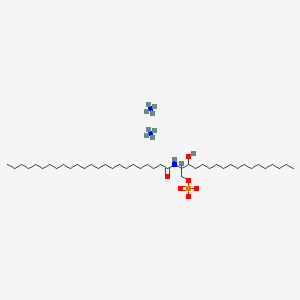
![1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12075923.png)
